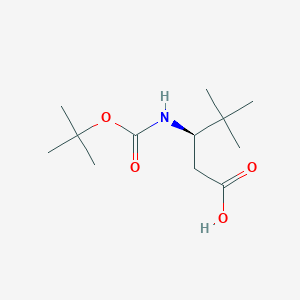

(R)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

Description

Properties

IUPAC Name |

(3R)-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)8(7-9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOMHEYOQWPVEZ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374669-66-5 | |

| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The compound, also known as ®-N-BOC-3-T-BUTYL-BETA-ALANINE, is primarily used as a protecting group for amines in organic synthesis. The primary targets are the amino groups that need to be protected during chemical transformations.

Mode of Action

The compound acts by converting the amino group into a carbamate . This is achieved through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate. The carbamate formed is stable and protects the amino group from reacting during transformations of other functional groups.

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides. It allows for the selective transformation of other functional groups without affecting the amino groups. The compound can be removed (deprotected) when no longer needed, using a strong acid such as trifluoracetic acid (TFA).

Result of Action

The primary result of the compound’s action is the protection of amino groups during chemical transformations. This allows for the selective transformation of other functional groups.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s deprotection is facilitated by high temperatures and the presence of a strong acid. Additionally, the compound’s stability can be affected by the presence of water.

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid, also known as Boc-Dmp-Ala-OH, is a compound of interest in the field of medicinal chemistry and pharmacology. This amino acid derivative is notable for its potential applications in peptide synthesis and as a building block in drug development. Understanding its biological activity is crucial for assessing its therapeutic potential.

- CAS Number : 1374669-66-5

- Molecular Formula : C12H23NO4

- Molecular Weight : 245.3153 g/mol

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical synthesis.

The biological activity of this compound primarily stems from its role as an amino acid derivative. It can participate in various biochemical pathways, including:

- Protein Synthesis : As an amino acid analog, it may influence protein synthesis by serving as a substrate for ribosomal translation processes.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways due to structural similarities with natural substrates.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various pharmacological effects:

- Antioxidant Activity : Some studies suggest that amino acid derivatives can exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : There is evidence that certain amino acids can modulate inflammatory responses, which could be relevant for conditions such as arthritis or other inflammatory diseases.

Study on Amino Acid Derivatives

A study published in the Journal of Medicinal Chemistry investigated the effects of various amino acid derivatives on cellular metabolism. The findings highlighted that certain derivatives could enhance metabolic rates and influence the expression of genes related to energy metabolism. This suggests that this compound might possess similar properties due to its structural characteristics .

Data Table: Comparison of Biological Activities

Scientific Research Applications

Organic Synthesis

The Boc group in (R)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid serves primarily as a protecting group for the amino functionality. This characteristic allows for the selective modification of other functional groups without affecting the amine. The compound is widely used as a building block in the synthesis of peptides and other complex molecules.

Key Benefits in Organic Synthesis:

- Stability: The Boc group enhances the stability of the amino acid during reactions.

- Reactivity Control: It allows for controlled reactivity in multi-step synthesis processes.

Pharmaceutical Applications

Due to its structural properties, this compound is utilized in drug design and development. It can act as a precursor for biologically active compounds, including potential pharmaceuticals targeting various diseases.

Case Studies:

- Peptide Synthesis: The compound has been employed in synthesizing cyclic peptides that exhibit enhanced biological activity compared to their linear counterparts.

- Chiral Drugs: Its chirality is crucial in developing enantiomerically pure drugs, which often exhibit different pharmacological effects.

Biochemical Research

The compound's utility extends into biochemical research, where it is used to study enzyme interactions and protein folding mechanisms. Its incorporation into peptide sequences can help elucidate structure-function relationships in proteins.

Research Insights:

- Enzyme Substrates: Studies have shown that derivatives of this compound can serve as substrates for specific enzymes, providing insights into enzymatic mechanisms.

- Protein Engineering: The compound aids in designing proteins with altered properties by incorporating it into polypeptide chains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Stereochemistry : The R-enantiomer (target compound) and S-enantiomer () share identical molecular formulas but differ in optical activity, which can influence receptor binding in biological systems .

- Substituent Effects: MPI16c and MPI20c () incorporate bulky groups (e.g., benzyloxycarbonyl, cyclopropyl) that enhance antiviral activity by improving target engagement and resistance to enzymatic degradation . In contrast, the simpler Boc-protected dimethylpentanoic acid structure (target compound) is tailored for synthetic flexibility as an intermediate .

- Aromatic vs. Aliphatic Backbones: 3-(Boc-amino)-5-hydroxybenzoic acid () exhibits higher polarity due to its aromatic hydroxyl group, likely reducing membrane permeability compared to the aliphatic target compound .

Physicochemical and Commercial Profiles

- NMR Data : The target compound’s Boc group and dimethyl branches induce distinct ¹³C NMR shifts (e.g., δ ~173 ppm for carboxylic acid, δ ~156 ppm for Boc carbonyl), comparable to MPI derivatives but distinct from aromatic analogues .

- Commercial Availability : The S-enantiomer is marketed by CymitQuimica at €271/g (97% purity), whereas the R-enantiomer is less commonly available, reflecting its specialized synthetic applications .

Q & A

Basic: What are the critical steps in synthesizing (R)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid, and how is stereochemical integrity maintained?

Methodological Answer:

Synthesis typically begins with chiral amino acid precursors. The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) to protect the amine . For stereochemical control, enantiomerically pure starting materials (e.g., (R)-configured amino acids) are essential. Intermediate purification via column chromatography or recrystallization ensures removal of diastereomers. Chiral HPLC or polarimetry validates enantiomeric excess (>98% ee) . For example, describes analogous Boc-protected amino acids synthesized using stereospecific iodophenylpropanoic acid intermediates, emphasizing rigorous chiral validation.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Combine 1H/13C NMR to verify the Boc group (distinct tert-butyl peaks at δ ~1.4 ppm) and carboxylate proton (δ ~12-13 ppm). FT-IR confirms carbonyl stretches (Boc: ~1690 cm⁻¹; carboxylic acid: ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₂₂NO₄: 268.1549). highlights similar characterization for Boc-protected β-alanine derivatives, emphasizing cross-validation between techniques .

Advanced: What strategies mitigate side reactions during Boc deprotection in complex molecular systems?

Methodological Answer:

Boc removal under acidic conditions (e.g., TFA/DCM) must avoid carboxyl group activation. Use scavengers (e.g., triisopropylsilane) to prevent carbocation side reactions. Monitor reaction progress via TLC or in situ NMR to terminate at completion. demonstrates benzyl group deprotection via hydrogenolysis (Pd/C) without Boc cleavage, highlighting condition-specific optimization . For acid-sensitive substrates, mild alternatives like HCl/dioxane may be preferable .

Advanced: How do researchers resolve discrepancies in reaction yields between solution-phase and solid-phase synthesis methods?

Methodological Answer:

Contradictions arise from differences in reagent accessibility and purification efficiency. Solution-phase synthesis (e.g., ) allows intermediate isolation but may suffer from solubility issues. Solid-phase methods improve yields by driving reactions to completion via excess reagents but require optimized linkers. Statistical analysis (e.g., Design of Experiments) identifies critical variables (temperature, coupling agents). For instance, reports yields >75% for solution-phase routes using carbodiimide coupling agents, while solid-phase analogs require iterative optimization .

Application-Focused: What role does this compound play in medicinal chemistry, particularly in protease inhibitor design?

Methodological Answer:

The compound serves as a chiral building block for peptidomimetics. Its rigid 4,4-dimethylpentanoic acid backbone enhances metabolic stability, while the Boc group facilitates selective amine functionalization. highlights its use in synthesizing DPP-4 inhibitors (e.g., sitagliptin analogs), where stereochemistry at the (R)-center is critical for binding affinity . Structure-activity relationship (SAR) studies, as in , modify the carboxyl group to optimize inhibitor potency against NS3/4A protease .

Advanced: What analytical challenges arise in quantifying trace impurities in Boc-protected derivatives, and how are they addressed?

Methodological Answer:

Trace impurities (e.g., de-Boc byproducts, diastereomers) require ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) or LC-MS/MS . Method validation per ICH guidelines ensures sensitivity (LOQ <0.1%). notes that related diphenylbutanoic acid analogs exhibit low UV absorbance, necessitating CAD for accurate quantification . For chiral impurities, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieve baseline separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.